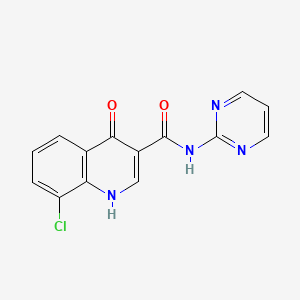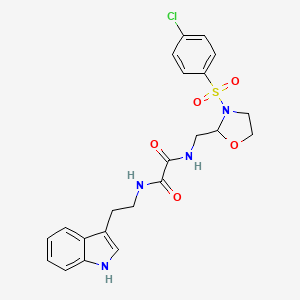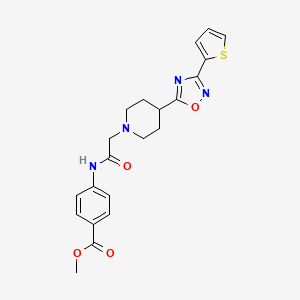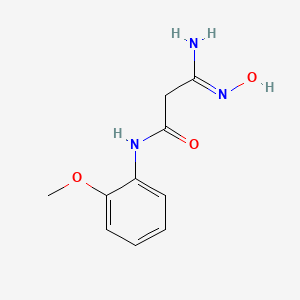
(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule with the molecular formula C19H21N7OS. It has a molecular weight of 395.5 g/mol . The structure of the compound includes a thiazole ring, a pyrimidine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The exact 3D conformer and other structural details are not available in the retrieved information.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.5 g/mol. It has one hydrogen bond donor and eight hydrogen bond acceptors. The compound has four rotatable bonds. The exact mass and the monoisotopic mass of the compound are both 395.15282949 g/mol. The topological polar surface area of the compound is 115 Ų. The compound has a complexity of 520 .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Heterocyclic Compound Synthesis : Studies have explored the synthesis of novel heterocyclic compounds derived from initial structures similar to the query compound. These compounds have been synthesized for their potential use in medicinal chemistry, demonstrating diverse biological activities. One approach involves the preparation of various heterocyclic derivatives, such as benzodifuranyl, triazines, and thiazolopyrimidines, from precursors like visnaginone and khellinone, showcasing the versatility of such compounds in drug discovery efforts (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Agents : The synthesis of new pyridine derivatives and their evaluation as antimicrobial agents highlights the potential of compounds with the core structure for treating infectious diseases. This research signifies the importance of structural modifications to enhance antimicrobial efficacy (Patel et al., 2011). Additionally, novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized, demonstrating potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Corrosion Inhibition : Research into the inhibition effect of organic inhibitors on the corrosion of mild steel in acidic media indicates the potential application of compounds with similar structures in protecting metals from corrosion. This work emphasizes the compound's role as a corrosion inhibitor, demonstrating its multifunctionality beyond biological activities (Singaravelu et al., 2022).
Biological Evaluation
Antiprotozoal Agents : The exploration of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcases the therapeutic potential of compounds with similar frameworks against diseases caused by protozoan parasites. This research highlights the compound's potential in developing new treatments for protozoal infections (Ismail et al., 2004).
Antifungal Effect : The study on the antifungal effect of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound on important types of fungi emphasizes the compound's utility in addressing fungal infections. It provides insights into developing antifungal agents with improved efficacy (Jafar et al., 2017).
Propriétés
IUPAC Name |
[4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-12-10-13(2)21-18(20-12)23-19-22-14(11-29-19)16(26)24-5-7-25(8-6-24)17(27)15-4-3-9-28-15/h3-4,9-11H,5-8H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWEKZDCYTTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)

![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)


![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)